![molecular formula C16H23NO4 B2629057 Boc-2,3-Dimethyl-D-Phenylalanine CAS No. 1213051-27-4](/img/structure/B2629057.png)
Boc-2,3-Dimethyl-D-Phenylalanine
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Overview
Description
Boc-2,3-Dimethyl-D-phenylalanine is a chemical compound with the CAS Number: 1213051-27-4 and a molecular weight of 293.36 . Its IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,3-dimethylphenyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of Boc-2,3-Dimethyl-D-Phenylalanine is C16H23NO4 . The InChI code for this compound is 1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 .
Physical And Chemical Properties Analysis
Boc-2,3-Dimethyl-D-Phenylalanine is a solid compound . It is sealed in dry conditions and stored at room temperature .
Scientific Research Applications
- Dendrimers modified with Boc-2,3-Dimethyl-D-Phenylalanine have been investigated as drug carriers. For instance, polyamidoamine (PAMAM) dendrimers modified with Boc-Phe exhibit effective association with immune cells, including T-cells . These dendrimers can be precisely controlled for drug loading and targeted delivery.
- Boc-2,3-Dimethyl-D-Phenylalanine is used in the design of stimuli-responsive polymers. For example, it can be incorporated into polymer backbones to impart pH sensitivity or other environmental responsiveness . Such polymers find applications in drug release, tissue engineering, and diagnostics.
Drug Delivery Systems and Nanocarriers
Stimuli-Responsive Polymers
Safety and Hazards
Boc-2,3-Dimethyl-D-Phenylalanine has some safety considerations. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Boc-2,3-Dimethyl-D-Phenylalanine is a complex organic compound that primarily targets amino functions . This compound plays a pivotal role in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .
Mode of Action
The mode of action of Boc-2,3-Dimethyl-D-Phenylalanine involves the protection of amino functions . The compound is used to convert an amino function into a carbamate . This conversion is generally the first option when there is a need to protect an amino function .
Biochemical Pathways
The biochemical pathways affected by Boc-2,3-Dimethyl-D-Phenylalanine are related to the synthesis of multifunctional targets . The compound facilitates the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Result of Action
The molecular and cellular effects of Boc-2,3-Dimethyl-D-Phenylalanine’s action are primarily related to the protection of amino functions . This results in the facilitation of the synthesis of multifunctional targets .
Action Environment
The action, efficacy, and stability of Boc-2,3-Dimethyl-D-Phenylalanine can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability .
properties
IUPAC Name |
(2R)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEUVXSPNWWCBP-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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